molecular formula C9H10FN3 B13283438 5-[(3-Fluoropropyl)amino]pyridine-2-carbonitrile

5-[(3-Fluoropropyl)amino]pyridine-2-carbonitrile

Cat. No.: B13283438
M. Wt: 179.19 g/mol
InChI Key: NATSWGNKFBIXLL-UHFFFAOYSA-N
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Description

5-[(3-Fluoropropyl)amino]pyridine-2-carbonitrile is a fluorinated pyridine derivative with the molecular formula C9H10FN3.

Biological Activity

5-[(3-Fluoropropyl)amino]pyridine-2-carbonitrile is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C10_{10}H12_{12}FN3_3 and a molecular weight of 179.19 g/mol, this compound features a pyridine ring substituted at the 5-position with a 3-fluoropropylamino group and a cyano group at the 2-position. The presence of these functional groups suggests diverse reactivity and potential therapeutic applications.

Structural Characteristics

The compound's structure is characterized by the following features:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Cyano Group (–C≡N) : Known for participating in nucleophilic reactions.
  • Amino Group (–NH) : Capable of engaging in various coupling reactions.
  • Fluoropropyl Group : Enhances electrophilic character due to the fluorine atom.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC10_{10}H12_{12}FN3_3
Molecular Weight179.19 g/mol
Functional GroupsCyano, Amino, Fluoropropyl
Key ReactivityNucleophilic reactions, Coupling

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of pyridine have shown promising results against various cancer cell lines, including HCT116 (colorectal cancer) and MDA-MB-231 (triple-negative breast cancer).

Case Study : A study on related thienopyridine compounds demonstrated IC50_{50} values ranging from 25–50 nM against HCT116 cells, suggesting that structural modifications can retain or enhance biological activity .

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : The cyano group can interact with enzymes, potentially inhibiting their function.
  • Binding Affinity to Receptors : Molecular docking studies could elucidate how this compound interacts with specific biological targets.

Table 2: Comparative Biological Activity of Similar Compounds

Compound NameIC50_{50} (nM)Target Cell Line
5-Benzoylthieno[2-3-b]pyridine120–130HCT116
5-Amino-3-fluoropyridine-2-carbonitrileNot specifiedMDA-MB-231
This compoundPending investigationTBD

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, which require precise control over reaction conditions to achieve high yields and purity.

Potential Applications in Drug Development

This compound holds potential for:

  • Drug Development : As a building block for synthesizing more complex pharmaceuticals.
  • Targeting Specific Diseases : Its structure suggests possible use in developing inhibitors for enzymes or receptors involved in various disease pathways.

Properties

Molecular Formula

C9H10FN3

Molecular Weight

179.19 g/mol

IUPAC Name

5-(3-fluoropropylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C9H10FN3/c10-4-1-5-12-9-3-2-8(6-11)13-7-9/h2-3,7,12H,1,4-5H2

InChI Key

NATSWGNKFBIXLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NCCCF)C#N

Origin of Product

United States

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